1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride
Description
1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride (CAS: 1158785-53-5) is a piperidine derivative with a 2-nitrobenzyl substituent. Its molecular formula is C₁₂H₁₇N₃O₂·2HCl, and it has a molecular weight of 308.20 g/mol . The compound is a white solid used primarily in research and development. Its stability under normal conditions is noted, but decomposition may release hazardous byproducts like nitrogen oxides and hydrogen chloride .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c13-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)15(16)17;;/h1-4,11H,5-9,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHJYJMHFBFPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2[N+](=O)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(2-Aminobenzyl)piperidin-4-amine.
Substitution: Various alkylated or arylated derivatives of piperidine.
Oxidation: Oxidized derivatives of the nitrobenzyl group.
Scientific Research Applications
1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes or receptors. The piperidine ring provides structural stability and facilitates binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in Benzylpiperidine Derivatives
The table below compares key structural and physicochemical properties of 1-(2-nitrobenzyl)piperidin-4-amine dihydrochloride with analogous compounds:
Biological Activity
1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent scientific findings.
The synthesis of this compound typically involves the reaction of piperidine derivatives with nitrobenzyl chlorides. The compound's molecular formula is C12H16Cl2N2O2, with a molecular weight of approximately 287.18 g/mol. The structure includes a piperidine ring substituted with a nitrobenzyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have indicated its potential as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission processes.
Enzymatic Inhibition
Research has shown that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, it has been reported that certain derivatives containing piperidine structures can achieve IC50 values lower than standard inhibitors like donepezil . The inhibition mechanism involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In studies, it was found to exhibit effective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Study on Cholinesterase Inhibition
In a detailed investigation, a series of piperidine derivatives were synthesized and evaluated for their cholinesterase inhibition capabilities. Among these, this compound stood out due to its high selectivity for BuChE over AChE, indicating its potential utility in treating Alzheimer's disease by modulating cholinergic activity .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound, revealing that it significantly inhibited bacterial growth at low concentrations. The study highlighted the importance of substituents on the piperidine ring in enhancing antibacterial activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride?
- Methodological Answer : The compound can be synthesized via a Mannich reaction involving nitrobenzyl chloride derivatives and piperidin-4-amine under alkaline conditions. Post-reduction of the nitro group (if required) and subsequent treatment with hydrochloric acid yields the dihydrochloride salt. Purification typically involves recrystallization from ethanol/water mixtures to ensure high purity (>95%). Reaction monitoring via TLC or HPLC is advised to confirm intermediate formation .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood with adequate ventilation to prevent inhalation .
- Storage : Store in tightly sealed glass containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents or heat sources .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -/-NMR to verify the nitrobenzyl and piperidine moieties. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurities. Elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict transition states and reaction barriers. Tools like Gaussian or ORCA can simulate nitro group reduction or substitution reactions. Pair computational data with high-throughput screening to validate predicted pathways experimentally .
Q. What strategies resolve contradictions in receptor-binding assay data for this compound?
- Methodological Answer :
- Orthogonal Assays : Compare results from SPR (surface plasmon resonance) with functional assays (e.g., cAMP accumulation) to distinguish binding affinity from efficacy.
- Condition Optimization : Adjust pH (6.5–7.5) and temperature (25–37°C) to mimic physiological environments. Include negative controls (e.g., receptor knockout models) to isolate nonspecific interactions .
Q. How does the nitro group’s position (ortho vs. para) influence the compound’s bioactivity?
- Methodological Answer :
- SAR Study : Synthesize analogs with nitro groups at ortho, meta, and para positions. Test against target enzymes (e.g., SSAO) to compare IC values.
- Electrostatic Analysis : Use molecular docking (AutoDock Vina) to evaluate steric/electronic effects of nitro placement on binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
